9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

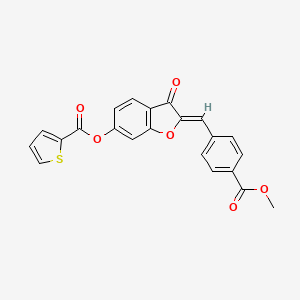

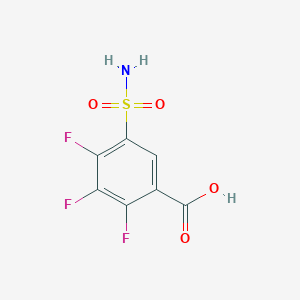

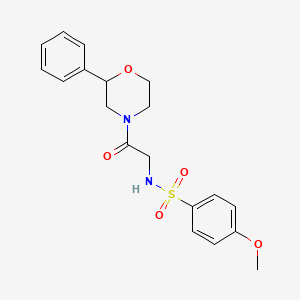

The molecular structure of 9H-fluoren-9-one consists of a three-ring system with a ketone functional group . The oxime derivative would have a C=N-OH group attached to the fluorenone core. Unfortunately, specific structural details for this compound are not available in the current resources.Chemical Reactions Analysis

While specific chemical reactions involving “9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime” are not found in the available resources, fluorenone and its derivatives are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

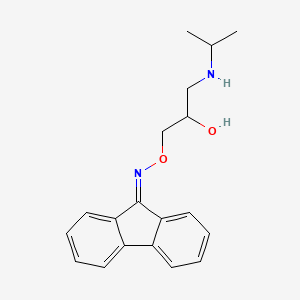

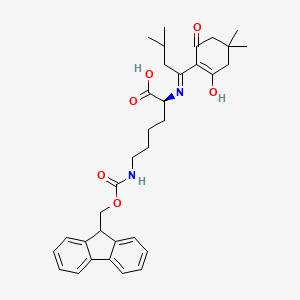

The synthesis of fluorene and/or benzophenone O-oxime ethers containing amino acid residues has been explored, revealing their potential in cardiovascular and antibacterial applications. Notably, 2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acid demonstrated significant cardiovascular effects, reducing heart rates in dogs, alongside notable in vitro antibacterial activity against various bacteria. This compound's docking analysis indicated a fitting interaction with the human β2-adrenergic receptor active site, highlighting its potential as a lead compound in drug development (Soltani Rad et al., 2014).

Fluorescent Conjugate Preparation

Research has also utilized derivatives of 9H-fluoren-9-one O-oxime for the preparation of fluorescent conjugates with steroids, demonstrating the compound's versatility in biochemical assays and potential diagnostic applications. This method involves reacting oxo-steroids with isomers of O-(fluoresceinylmethyl)hydroxylamine to produce O-(fluoresceinylmethyl)oxime steroid conjugates, highlighting a novel approach to creating fluorescent markers for biological research (Adamczyk et al., 1999).

Molecular Structure Insights

Further investigations into the structure of related compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, offer insights into the molecular conformation and stacking behaviors critical for understanding the chemical properties and reactivity of these compounds. Such studies contribute to the foundational knowledge necessary for designing new materials and pharmaceuticals (Coté et al., 1996).

Chemical Reactivity and Synthesis Techniques

The diverse chemical reactivity of fluorene derivatives has been demonstrated through studies on the synthesis of isoxazol-4(5H)-one oximes and the exploration of their potential in various chemical transformations. These investigations reveal the compound's utility in synthesizing novel chemical entities with potential applications ranging from material science to medicinal chemistry (Palysaeva et al., 2018).

Propiedades

IUPAC Name |

1-(fluoren-9-ylideneamino)oxy-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-21-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,20,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGWPRNLYDDOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

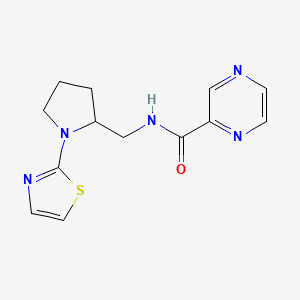

![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)

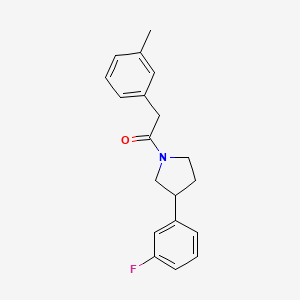

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)